![molecular formula C15H19FN4O B7573714 2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide](/img/structure/B7573714.png)
2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide
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Overview
Description
2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide is a chemical compound with potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation, and its inhibition can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide can induce apoptosis in cancer cells, specifically in prostate cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide in lab experiments include its potential as a therapeutic agent for cancer and its anti-inflammatory effects. However, its limitations include the need for further studies to determine its efficacy and potential side effects.
Future Directions
Potential future directions for 2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide include further studies on its mechanism of action and potential therapeutic applications. It could also be studied for its potential as an anti-inflammatory agent in other diseases. Additionally, studies could be conducted to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide involves the reaction of 4-fluoroacetophenone with 3-pyrazol-1-ylbutan-2-amine in the presence of acetic anhydride and triethylamine. The resulting compound is purified using column chromatography.
Scientific Research Applications
2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide has been used in scientific research for its potential as a therapeutic agent. It has been studied for its effects on cancer cells, specifically its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-(4-fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-10(11(2)20-9-3-8-18-20)19-14(15(17)21)12-4-6-13(16)7-5-12/h3-11,14,19H,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGNKMMRTAIONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NC(C2=CC=C(C=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide |
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